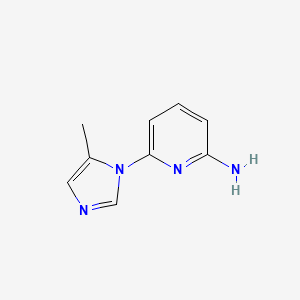
6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.
Substitution Reaction: The methyl group is introduced to the imidazole ring through a substitution reaction using methyl iodide.
Coupling with Pyridine: The final step involves coupling the methylated imidazole with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine for halogenation, nitric acid for nitration.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Pathways: It may affect cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, by inhibiting the phosphorylation of key proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo [1,2-a]pyridin-3-yl)pyridin-2-amine
Uniqueness
6-(5-Methyl-1H-imidazol-1-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-(5-methylimidazol-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-7-5-11-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3,(H2,10,12) |
InChI Key |
WDOOUOLINWRFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1C2=CC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


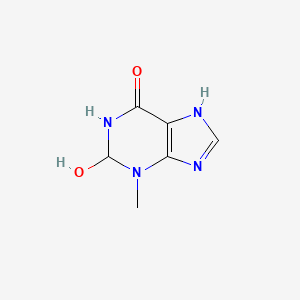


![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
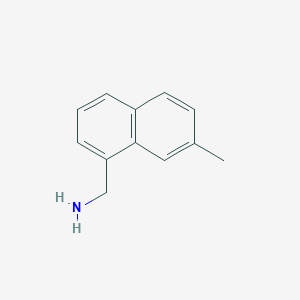
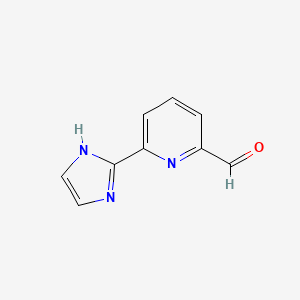
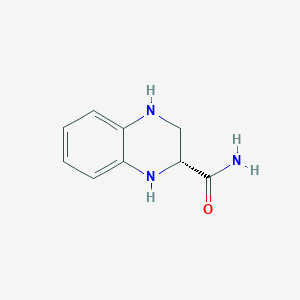


![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)

![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)


